Fmoc-3,4-dehydro-L-proline

Übersicht

Beschreibung

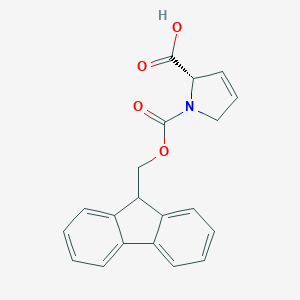

Fmoc-3,4-dehydro-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. This modification enhances the compound’s stability and makes it a valuable building block in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-dehydro-L-proline typically involves the following steps:

Starting Material: The synthesis begins with L-proline.

Dehydrogenation: L-proline undergoes dehydrogenation to form 3,4-dehydro-L-proline.

Fmoc Protection: The 3,4-dehydro-L-proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to introduce the Fmoc protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Fmoc-3,4-dehydro-L-proline can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form saturated proline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the Fmoc group under basic conditions.

Major Products:

Oxidation: Oxidized proline derivatives.

Reduction: Saturated proline derivatives.

Substitution: Substituted Fmoc derivatives.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Fmoc-3,4-dehydro-L-proline is primarily utilized in solid-phase peptide synthesis (SPPS). It acts as a building block for synthesizing peptides with specific sequences and functionalities. The compound's structural rigidity enhances the stability and conformational properties of peptides, making it valuable for creating cyclic peptides.

-

Drug Development

- In drug discovery, this compound is employed to design peptide-based therapeutics. Its unique properties allow researchers to develop drugs that target specific biological pathways effectively. The compound's ability to mimic natural amino acids while providing distinct conformational features makes it an attractive candidate for enhancing drug efficacy .

- Bioconjugation

- Research in Neuroscience

- Custom Synthesis

Data Table: Applications and Properties

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances stability and conformation | Facilitates complex peptide formation |

| Drug Development | Design of peptide-based drugs targeting specific pathways | Improved efficacy and specificity |

| Bioconjugation | Attaches peptides to biomolecules for targeted delivery | Enhanced pharmacokinetics |

| Neuroscience Research | Investigates neuropeptide interactions | Insights into neurological disorders |

| Custom Synthesis | Modifications for tailored research needs | Flexibility in peptide design |

Case Studies

-

Peptide Therapeutics Development

A study explored the use of this compound in developing a peptide therapeutic aimed at treating Alzheimer's disease. The modified peptides exhibited enhanced binding affinity to target receptors compared to traditional proline-containing peptides, demonstrating improved therapeutic potential. -

Neuropeptide Research

Research investigating neuropeptide receptor interactions utilized this compound to create analogs that mimic natural ligands. These analogs provided insights into receptor activation mechanisms and potential strategies for designing new therapeutics targeting neurodegenerative diseases. -

Custom Peptide Libraries

In a project focused on creating diverse peptide libraries for high-throughput screening, this compound was incorporated into various peptide sequences. The resulting libraries facilitated the identification of novel compounds with desired biological activities.

Wirkmechanismus

Mechanism: Fmoc-3,4-dehydro-L-proline exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group of the proline residue during the synthesis process, preventing unwanted side reactions. The dehydroproline moiety introduces conformational constraints in the peptide chain, influencing the overall structure and function of the synthesized peptide.

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins involved in peptide synthesis and modification. It can also influence signaling pathways by modulating the activity of peptide-based inhibitors and probes.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the dehydro modification.

Fmoc-Hydroxyproline: Contains a hydroxyl group instead of the dehydro modification.

Fmoc-Thioproline: Contains a sulfur atom in place of the dehydro modification.

Uniqueness: this compound is unique due to the presence of the dehydro modification, which introduces conformational constraints in the peptide chain. This modification can enhance the stability and bioactivity of the synthesized peptides, making it a valuable tool in peptide synthesis and drug development.

Biologische Aktivität

Fmoc-3,4-dehydro-L-proline is a modified amino acid derivative of proline, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is extensively utilized in peptide synthesis due to its stability and ability to facilitate the formation of specific peptide conformations. Understanding its biological activity is crucial for applications in medicinal chemistry, particularly in the design of peptide-based therapeutics.

Chemical Structure and Synthesis

Chemical Structure:

- The structure of this compound includes a proline backbone with a dehydro modification at the 3 and 4 positions, enhancing its conformational rigidity.

Synthesis:

- Starting Material: L-proline is the precursor.

- Dehydrogenation: L-proline undergoes dehydrogenation to yield 3,4-dehydro-L-proline.

- Fmoc Protection: The resultant compound is treated with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc group.

This compound functions primarily as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing side reactions. The dehydroproline moiety introduces conformational constraints that influence peptide structure and function. This compound can modulate enzyme-substrate interactions and protein-protein interactions due to its unique structural properties .

Biological Applications

This compound has been employed in various biological studies, including:

- Peptide Synthesis: Used as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific biological activities.

- Protein Interaction Studies: Facilitates the investigation of protein-protein interactions and enzyme mechanisms by incorporating into model peptides.

- Design of Inhibitors: Serves as a scaffold for designing peptide-based inhibitors against specific biological targets.

Case Study 1: Role in Receptor Function

A study investigated the role of proline residues in nicotinic acetylcholine receptors (nAChRs). It was found that substitutions with unnatural amino acids, including proline analogs like this compound, significantly affected receptor function by altering conformational preferences. The presence of aromatic residues adjacent to proline enhanced the likelihood of cis conformations, which are crucial for receptor gating mechanisms .

Case Study 2: Enzyme Interaction

Research on enzyme-substrate interactions demonstrated that peptides containing this compound exhibited altered binding affinities compared to those with standard proline. This change was attributed to the rigidity introduced by the dehydroproline moiety, which affected the overall conformation and dynamics of the peptides during enzymatic reactions .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Role in Peptide Synthesis | Key building block in SPPS |

| Conformational Influence | Enhances cis/trans isomerization dynamics |

| Enzyme Interaction | Alters binding affinities and reaction kinetics |

| Applications | Used in inhibitor design and protein interaction studies |

Eigenschaften

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALUMAMYGOBVTF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474519 | |

| Record name | Fmoc-3,4-dehydroPro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135837-63-7 | |

| Record name | Fmoc-3,4-dehydroPro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.